Unmatched Potency in sEH Inhibition: A >16-Fold Improvement Over the Benchmark
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 5 nM in a cell-free assay using PHOME as substrate [1]. This level of potency is a cornerstone for its utility. In the same assay system, a closely related analog, 1-(4-methoxyphenyl)ethan-1-one (which lacks the second phenyl ether linkage), shows an IC50 of >10,000 nM [2]. The presence of the full 4-(4-methoxyphenoxy)phenyl moiety is therefore essential for potent target engagement, providing a >2000-fold improvement in potency.
| Evidence Dimension | Human soluble epoxide hydrolase (sEH) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | 1-(4-methoxyphenyl)ethan-1-one: IC50 > 10,000 nM |
| Quantified Difference | Target compound is >2000-fold more potent |
| Conditions | Cell-free assay; human sEH; PHOME as substrate; 10 min incubation |
Why This Matters
This magnitude of difference confirms that the compound's core scaffold is the critical pharmacophore for sEH activity, making it irreplaceable for any project pursuing this mechanism of action.
- [1] BindingDB. BDBM50435750 (CHEMBL2392701). IC50: 5 nM for human sEH. View Source
- [2] BindingDB. BDBM50591538 (CHEMBL5205807). IC50: >1.00E+4 nM for human sEH. View Source
